C2-Acylation vs. N1-Acylation: Regiochemical Identity Defines Hydrogen Bond Donor Capacity
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone (CAS 952200-98-5) carries the acyl group at the C2 carbon of the imidazole ring, preserving the N1–H proton as a hydrogen bond donor (HBD). Its direct regioisomer, (1H-imidazol-1-yl)(1-methylcyclopropyl)methanone (CAS 134302-16-2), places the identical acyl group on N1, eliminating the N–H donor and replacing it with a tertiary amide-like nitrogen . This distinction is functionally critical: the C2-acylated imidazole retains the capacity to donate a hydrogen bond from N1–H while accepting a hydrogen bond at N3, a bidentate motif exploited by numerous imidazole-containing kinase inhibitors (e.g., nilotinib, ponatinib) to engage the hinge region of ATP-binding sites. The N1-acylated regioisomer cannot replicate this donor–acceptor geometry [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (imidazole N1–H) |
| Comparator Or Baseline | 0 HBD for (1H-imidazol-1-yl)(1-methylcyclopropyl)methanone (CAS 134302-16-2) |
| Quantified Difference | 1 HBD vs. 0 HBD; qualitative change in hydrogen bonding pharmacophore |
| Conditions | Structural analysis based on SMILES connectivity (CC1(CC1)C(=O)c2[nH]ccn2 vs. CC1(CC1)C(=O)n2ccnc2) |
Why This Matters
For target engagement applications requiring a bidentate hinge-binding motif (e.g., kinase inhibition), the C2-acylated regioisomer is mechanistically required; procurement of the N1 isomer would result in a fundamentally non-equivalent tool compound.
- [1] Google Patents. US20160200728A1 – Imidazole-derived modulators of the glucocorticoid receptor. Examples demonstrate C2-substituted imidazoles as glucocorticoid receptor ligands, with N1–H implicated in receptor hydrogen bonding. Available at: https://patents.google.com/patent/US20160200728A1/en View Source
